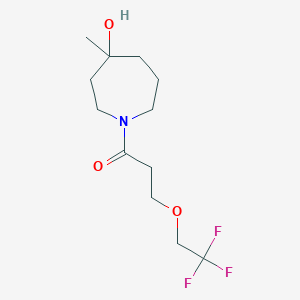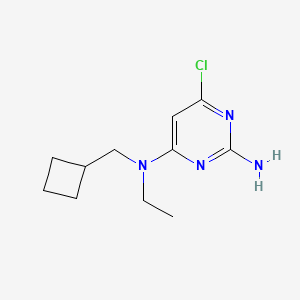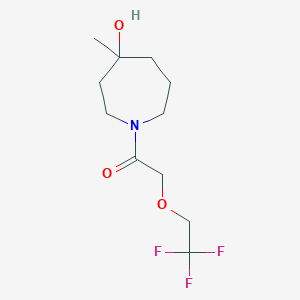
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one is a chemical compound commonly known as tricaine. It is a local anesthetic that has been widely used in scientific research for its ability to immobilize aquatic organisms. Tricaine is a potent anesthetic agent that is effective in inducing anesthesia in a variety of aquatic organisms, including fish, amphibians, and invertebrates.
作用機序
Tricaine acts by blocking sodium ion channels in the cell membrane, which prevents the generation and propagation of action potentials. This leads to the loss of sensation and muscle function in the affected organism. Tricaine is a reversible anesthetic, meaning that its effects are temporary and can be reversed by removing the drug from the organism.
Biochemical and Physiological Effects:
Tricaine has been shown to have a number of biochemical and physiological effects on aquatic organisms. It has been shown to affect the activity of ion channels, enzymes, and neurotransmitters. Tricaine has also been shown to affect the metabolism of glucose and amino acids in fish. In addition, tricaine has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Tricaine has several advantages for use in lab experiments. It is a potent anesthetic that is effective in inducing anesthesia in a variety of aquatic organisms. Tricaine is also relatively easy to use and has a rapid onset of action. However, tricaine has some limitations. It can be toxic to some species of fish, and its effects can be influenced by factors such as water temperature and pH. In addition, tricaine can interfere with some physiological processes, such as respiration and heart rate.
将来の方向性
There are several future directions for research on tricaine. One area of research is the development of new anesthetic agents that are more effective and less toxic than tricaine. Another area of research is the study of the long-term effects of tricaine on aquatic organisms, including its effects on growth, reproduction, and behavior. Finally, there is a need for further research on the mechanisms of action of tricaine, including its effects on ion channels and neurotransmitters.
合成法
Tricaine can be synthesized by reacting 4-aminobutanol with 2,2,2-trifluoroethanol and then reacting the resulting intermediate with 4-methylazepan-1-one. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
科学的研究の応用
Tricaine has been widely used in scientific research for its ability to immobilize aquatic organisms. It is commonly used in the study of fish physiology, behavior, and genetics. Tricaine is also used in the aquaculture industry to anesthetize fish during handling and transportation. In addition, tricaine has been used in the study of the nervous system and muscle physiology.
特性
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(18)4-2-6-16(7-5-11)10(17)3-8-19-9-12(13,14)15/h18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDCZLTGUESRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCOCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)





